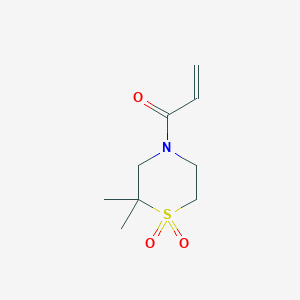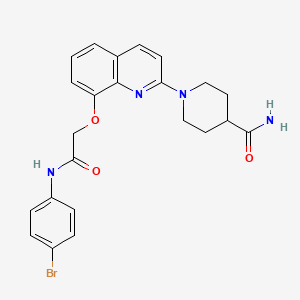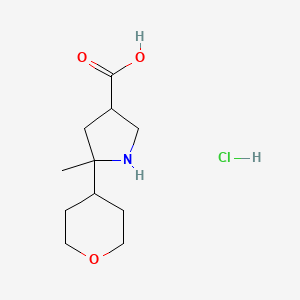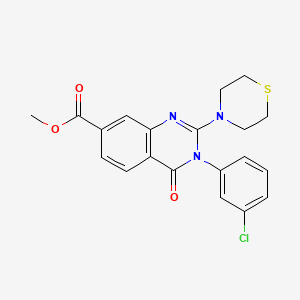![molecular formula C18H22N2O4S B2489514 N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 953941-23-6](/img/structure/B2489514.png)
N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide and related derivatives typically involves a multi-step process. Initially, 2,3-dihydrobenzo[1,4]dioxine-6-sulfonyl chloride is reacted with various aryl amines to afford the parent N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides. These compounds are then further reacted with benzyl chloride and ethyl iodide to synthesize N-benzyl- and N-ethyl- N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides respectively, in the presence of lithium hydride and N,N-dimethylformamide (DMF) (Irshad, 2018).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These techniques confirm the presence of the sulfonamide functional group, the 1,4-benzodioxane ring, and the specific substitutions made during synthesis.
Chemical Reactions and Properties
This compound derivatives demonstrate moderate to good activity against enzymes like BChE, AChE, and LOX. The presence of the sulfonamide group plays a crucial role in these interactions, as it is a common moiety affecting biological activity across a range of sulfonamide compounds. The chemical reactivity and interactions with biological targets can be further modulated by substituting different groups at the aryl ring or the nitrogen atom of the sulfonamide group.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by the specific substituents on the benzodioxane and sulfonamide groups. These properties are crucial for determining the compound's behavior in biological systems and its suitability for further development as a therapeutic agent.
Chemical Properties Analysis
The chemical properties, including reactivity, acid-base behavior, and the ability to form hydrogen bonds, are determined by the functional groups present in the molecule. The sulfonamide group, in particular, is known for its ability to engage in hydrogen bonding, which can significantly affect the compound's interactions with biological molecules, including enzymes and receptors.
科学的研究の応用
Biochemical Applications
Sulfonamide derivatives exhibit significant biochemical activities, including enzyme inhibition. For example, they are investigated for their inhibitory effects on enzymes such as carbonic anhydrase isoenzymes, which are crucial for various physiological processes. Studies demonstrate that sulfonamide derivatives can selectively inhibit tumor-associated isozyme IX, suggesting potential applications in cancer therapy (Casey et al., 2004). Additionally, the interaction of these compounds with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is explored, indicating their potential in treating neurodegenerative diseases (Irshad et al., 2019).
Pharmaceutical Research
In pharmaceutical research, sulfonamide derivatives are synthesized and evaluated for their therapeutic potentials, such as antimicrobial, antioxidant, and anti-inflammatory activities. Studies have shown that these compounds possess significant antimicrobial and antioxidant properties, making them candidates for developing new therapeutic agents (Badgujar et al., 2018). Moreover, their role in inhibiting enzymes like α-glucosidase suggests their potential application in managing diabetes (Abbasi et al., 2019).
Environmental Applications
Sulfonamide derivatives are also of interest in environmental science, particularly in the biodegradation of persistent pollutants. Research into the microbial metabolism of sulfonamide antibiotics reveals pathways for their degradation, which could inform strategies for mitigating antibiotic resistance spread in the environment (Ricken et al., 2013).
Analytical Chemistry
In analytical chemistry, sulfonamide derivatives serve as probes or reactants in developing detection methods for various biological and chemical substances. Their fluorescence properties, for example, can be harnessed for sensitive detection techniques in biochemical assays (Jun et al., 1971).
作用機序
Target of Action
For instance, some dimethylamino-containing compounds have been found to inhibit dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism .
Mode of Action
For example, the dimethylamino group can form hydrogen bonds with its target, leading to changes in the target’s function .
Biochemical Pathways
If the compound acts as a dpp-4 inhibitor, it could affect the incretin pathway, which is involved in glucose metabolism .
Pharmacokinetics
Compounds with similar structures are often well absorbed and distributed throughout the body .
Result of Action
If the compound acts as a dpp-4 inhibitor, it could lead to increased levels of incretins, hormones that stimulate insulin secretion, thereby lowering blood glucose levels .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-20(2)15-5-3-14(4-6-15)9-10-19-25(21,22)16-7-8-17-18(13-16)24-12-11-23-17/h3-8,13,19H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSMYCTXSXWIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2489431.png)
![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2489432.png)

![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)




![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489447.png)
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2489448.png)
![3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2489449.png)
![3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea](/img/structure/B2489452.png)
